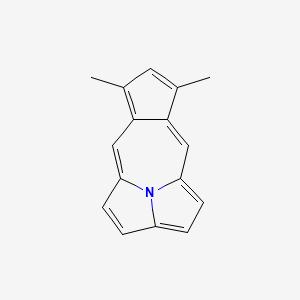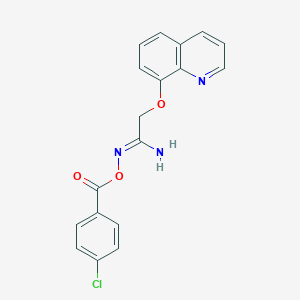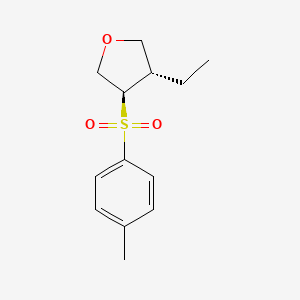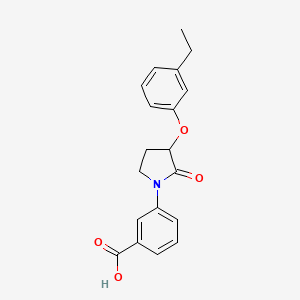
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- is a heterocyclic compound with a unique structure that includes bridgehead nitrogen atoms. This compound has a molecular formula of C16H13N and a molecular weight of 219.2811
Preparation Methods
The synthesis of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- can be achieved through several routes. One method involves the reaction of 5-(NN-dimethylaminomethylene)-1-(NN-dimethyliminiomethyl)cyclopenta-1,3-diene perchlorate with the conjugate base of 3H-pyrrolizine . Another method, which offers a better yield, involves the reaction of 3,5-bis-(NN-dimethylaminomethylene)-3H,5H-pyrrolizinium perchlorate with the conjugate base of cyclopentadiene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Chemical Reactions Analysis
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the five-membered carbocyclic ring (positions 6 and 8).
Scientific Research Applications
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of heterocyclic systems with bridgehead nitrogen atoms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- involves its interaction with molecular targets through electrophilic attack, particularly in the five-membered carbocyclic ring (positions 6 and 8) . This compound resembles azulene in its visible and near-ultraviolet spectrum, which indicates its potential for various chemical reactions .
Comparison with Similar Compounds
Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- can be compared with other similar heterocyclic compounds, such as:
Azulene: Similar in its visible and near-ultraviolet spectrum.
Pyrrolizine: Shares the pyrrolizine ring system but lacks the additional cyclopentane and azepine rings.
Cyclopentadiene derivatives: Similar in having a cyclopentane ring but differ in the presence of bridgehead nitrogen atoms.
These comparisons highlight the uniqueness of Cyclopent(4,5)azepino(2,1,7-cd)pyrrolizine, 6,8-dimethyl- in terms of its structure and reactivity.
Properties
CAS No. |
65738-45-6 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,6-dimethyl-15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C16H13N/c1-10-7-11(2)16-9-14-6-4-12-3-5-13(17(12)14)8-15(10)16/h3-9H,1-2H3 |
InChI Key |
SENNCJIOQNIZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC3=CC=C4N3C(=C2)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)

![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)

![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)



